4-Morpholinobut-2-YN-1-OL
Description
4-Morpholinobut-2-YN-1-OL is a synthetic organic compound featuring a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) attached to a butynol backbone. The molecule contains three key functional groups: a hydroxyl (-OH) group, an alkyne (C≡C) bond, and the morpholine moiety. This combination confers unique physicochemical properties, including high polarity (due to the hydroxyl group) and reactivity (from the alkyne).
Properties
CAS No. |
4480-49-3 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-morpholin-4-ylbut-2-yn-1-ol |
InChI |
InChI=1S/C8H13NO2/c10-6-2-1-3-9-4-7-11-8-5-9/h10H,3-8H2 |
InChI Key |
MQFAHVUKHILUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Morpholinobut-2-YN-1-OL can be contrasted with related morpholine-containing compounds and alkyne derivatives. Below is a comparative analysis based on molecular structure, reactivity, and applications:
Table 1: Key Properties of this compound and Analogues
Structural and Reactivity Comparisons
Morpholine vs. Alkyne Functionality: this compound: The alkyne group enables participation in click chemistry (e.g., Huisgen cycloaddition), making it valuable for bioconjugation. The hydroxyl group enhances water solubility compared to non-polar analogues like N-Phenylmorpholine . N-Phenylmorpholine: Lacks reactive groups like alkyne or hydroxyl, rendering it more lipophilic and suited for non-polar applications (e.g., solvent or corrosion inhibition) .
Pioglitazone Hydrochloride: Demonstrates the broader use of nitrogen-heterocyclic compounds (like morpholine) in pharmaceuticals, though its structure diverges significantly .
Synthetic Utility: The triple bond in this compound offers modularity for constructing complex molecules, unlike saturated morpholine derivatives (e.g., Imp.
Research Findings and Gaps
- Reactivity Studies: Alkyne-containing morpholine derivatives are understudied in the provided evidence.
- Stability: Hydroxyl groups in compounds like 1H-Indol-4-ol may confer susceptibility to oxidation, whereas the alkyne in this compound could increase stability under basic conditions .
- Industrial Applications: N-Phenylmorpholine’s use in corrosion inhibition suggests that this compound’s polarity might suit niche applications in aqueous-phase reactions .
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